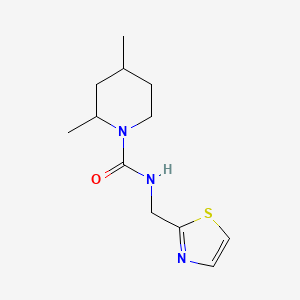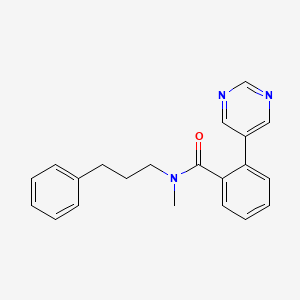
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide, also known as MPPB, is a chemical compound that has been extensively studied in the field of neuroscience. MPPB is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a target for the treatment of various neurological disorders.
Wirkmechanismus
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR7 is involved in the regulation of glutamate signaling, which is the primary excitatory neurotransmitter in the brain. The blockade of mGluR7 by this compound results in the modulation of glutamate release and synaptic plasticity, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. This compound has been shown to reduce glutamate release in the prefrontal cortex and amygdala, which are brain regions involved in anxiety and depression. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for neuronal survival and plasticity. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has several advantages for lab experiments. This compound is a selective antagonist of mGluR7, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in some experimental paradigms. This compound also has a relatively short half-life, which can limit its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide. One area of interest is the role of mGluR7 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in various models of neurodegeneration, which suggests that mGluR7 may be a potential therapeutic target for these disorders. Another area of interest is the development of more potent and selective mGluR7 antagonists, which can improve the efficacy and specificity of this class of compounds. Finally, the use of this compound in combination with other drugs, such as antidepressants and analgesics, may provide synergistic effects that can improve the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide involves the reaction of 2-amino-5-bromobenzonitrile with 3-phenylpropylamine, followed by N-methylation and pyrimidine ring formation. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in the literature, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been extensively studied in preclinical models of neurological disorders, such as anxiety, depression, addiction, and pain. This compound has been shown to have anxiolytic and antidepressant effects in animal models, as well as reduce drug-seeking behavior in rodents. This compound has also been shown to have analgesic effects in various pain models. These effects are thought to be mediated by the blockade of mGluR7, which is involved in the regulation of glutamate signaling in the brain.
Eigenschaften
IUPAC Name |
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24(13-7-10-17-8-3-2-4-9-17)21(25)20-12-6-5-11-19(20)18-14-22-16-23-15-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKEPPRRZMRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC=CC=C2C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
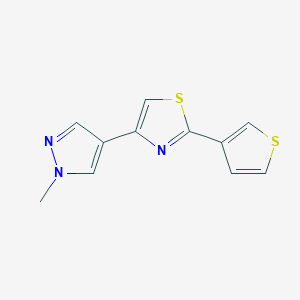
![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)
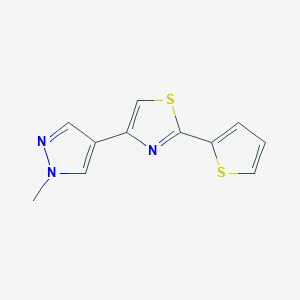
![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
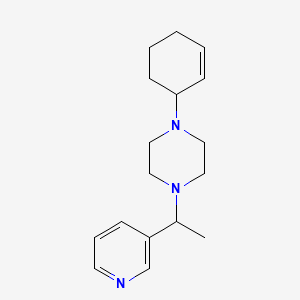
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
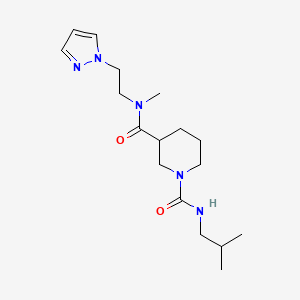
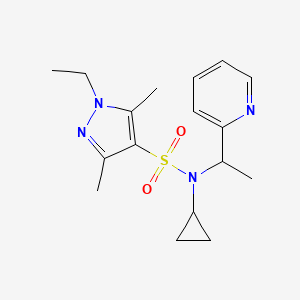
![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
